molecular formula C20H19N3O2 B11074316 6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

Cat. No.: B11074316
M. Wt: 333.4 g/mol
InChI Key: FPCAZTVRPKPISR-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[84002,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the ethylphenyl and methyl groups. Common reagents used in these reactions include organometallic compounds, catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into binding sites and exert its effects through various mechanisms, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[84002,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

InChI

InChI=1S/C20H19N3O2/c1-3-13-6-8-14(9-7-13)15-11-16(24)21-19-17(15)20(25)22-18-12(2)5-4-10-23(18)19/h4-10,15H,3,11H2,1-2H3,(H,21,24)

InChI Key

FPCAZTVRPKPISR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CC=C4C

solubility

>50 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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